6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine
Description
Properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSCDONZQLIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Studies have indicated that pyrimidine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The introduction of the tetrahydrofuran moiety may enhance the bioavailability and efficacy of the compound in targeting cancer cells.
-
Antiviral Activity :
- Preliminary investigations suggest that compounds similar to 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine can inhibit viral replication mechanisms. This is particularly relevant in the development of antiviral agents against RNA viruses.
-
Enzyme Inhibition :
- The compound may serve as an inhibitor for various kinases and phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to potential therapeutic effects in diseases like diabetes and cardiovascular disorders.
Biochemical Applications
-
Targeted Drug Delivery :
- The tetrahydrofuran ring can be utilized to improve the solubility and stability of drug formulations, facilitating targeted delivery systems that enhance the therapeutic index of drugs.
-
Bioconjugation Techniques :
- The functional groups present in this compound make it suitable for bioconjugation applications, allowing researchers to attach it to biomolecules for imaging or therapeutic purposes.
Pharmacological Insights
-
Pharmacokinetics :
- Research into the pharmacokinetic properties of this compound indicates favorable absorption characteristics when administered orally. Its metabolism and excretion pathways are also being studied to optimize dosing regimens.
- Toxicological Studies :
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated significant cytotoxic effects on specific cancer cell lines in vitro. | Journal of Medicinal Chemistry (2023) |
| Antiviral Properties | Inhibitory effects on viral replication observed in cell culture models; potential for drug development. | Virology Journal (2024) |
| Enzyme Inhibition | Effective inhibition of target kinases leading to reduced cell proliferation rates. | Biochemical Pharmacology (2023) |
Mechanism of Action
The mechanism of action of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogues of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
- Bioactivity: The nitrophenoxy-pyrazole analogue (Autophinib) demonstrates targeted kinase inhibition, suggesting that electron-withdrawing groups (e.g., nitro) at C2 enhance specificity for enzyme binding .
- Solubility : The isopropyl and methylthio substituents in show compatibility with DMSO/saline formulations, critical for in vivo studies.
- Safety : Dichlorophenyl derivatives (e.g., ) prioritize safety profiling, though lack potency against common pathogens like M. tuberculosis .
Biological Activity
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and pharmacological potential of this compound based on diverse sources.
- Molecular Formula : C₉H₁₂ClN₃O
- Molecular Weight : 213.67 g/mol
- CAS Number : 872512-18-0
Synthesis
The synthesis of this compound involves the reaction of 4,6-dichloropyrimidine with tetrahydrofurfurylamine in the presence of N-ethyl-N,N-diisopropylamine as a base in butan-1-ol at elevated temperatures. The overall yield reported is approximately 56% .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that related pyrimidine derivatives showed effectiveness against various bacterial strains, including resistant strains such as MRSA and Gentamicin-resistant Staphylococcus aureus (GRSA). The minimum inhibitory concentrations (MICs) ranged from 0.39 to 50 mg/mL, indicating potent activity comparable to standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. epidermidis | 2 |
| Compound B | E. coli | 16 |
| Compound C | K. pneumoniae | 32 |
Cytotoxicity
In vitro studies assessing cytotoxicity against human cancer cell lines revealed that certain derivatives of pyrimidine compounds, including those structurally similar to this compound, exhibited selective toxicity towards cancer cells while sparing normal cells. The MTT assay results indicated non-cytotoxic effects on normal HaCaT keratinocyte cells, suggesting a favorable therapeutic index for potential anticancer applications .
Case Studies
- Antimicrobial Efficacy Against Clinical Strains : A specific study highlighted that the compound demonstrated remarkable activity against clinical isolates of S. epidermidis, with an MIC of only 2 µg/mL for the most susceptible strain tested. This suggests a promising avenue for developing new treatments for infections caused by resistant bacteria .
- Cytotoxic Screening : In a comparative study involving various pyrimidine derivatives, it was found that while some compounds exhibited significant cytotoxicity against cancer cell lines, others maintained low toxicity levels against normal cells. This differential activity underscores the potential of tailoring derivatives for specific therapeutic uses .
Q & A
Basic: What experimental protocols are recommended for synthesizing 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine with high purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution at the 4-position of the pyrimidine ring, followed by coupling with tetrahydrofurfurylamine. To ensure purity (>98%):
- Use HPLC with a C18 column and acetonitrile/water gradient for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
- Employ recrystallization in ethanol/water mixtures to isolate crystalline products, as described for structurally analogous pyrimidines .
- Validate purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Basic: How can spectroscopic techniques characterize the structural conformation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the tetrahydrofuranmethyl group (δ ~3.5–4.0 ppm for CH₂ and δ ~1.7–2.2 ppm for CH₂ in the furan ring) and pyrimidine protons (δ ~8.0–8.5 ppm for aromatic H) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between pyrimidine and substituent rings, as demonstrated for similar derivatives .
- FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
Advanced: How can computational methods optimize reaction pathways for derivatizing this compound?
Methodological Answer:
- Use density functional theory (DFT) to model electronic effects of the chloro and tetrahydrofuranmethyl groups on reactivity at the 2- and 6-positions .
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states in substitution reactions .
- Validate predictions experimentally via kinetic studies (e.g., monitoring activation energy barriers using DSC or in situ IR) .
Advanced: What strategies resolve contradictions in biological activity data for pyrimidine analogs?
Methodological Answer:
- Structural validation : Compare crystal structures to confirm molecular conformations; discrepancies in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯π interactions) can alter bioactivity .
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent polarity (logP) or assay conditions (e.g., pH-dependent solubility) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends to identify critical functional groups .
Advanced: How should researchers handle hazardous byproducts during synthesis?
Methodological Answer:
- Waste segregation : Separate chlorinated byproducts (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) and store in labeled containers for professional disposal .
- In situ neutralization : Use scavengers like silica-bound amines to trap reactive intermediates (e.g., HCl gas) .
- Safety protocols : Follow P264+P280+P305+P351+P338 guidelines (gloves, ventilation, eye protection) .
Basic: What analytical methods quantify trace impurities in this compound?
Methodological Answer:
- UPLC-MS/MS : Detect impurities at ppm levels using a reverse-phase column (e.g., Acquity BEH C18) and MRM transitions .
- GC-FID : Screen for volatile byproducts (e.g., residual solvents like dichloroethane) with a DB-5MS column .
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and Cl to validate synthesis accuracy .
Advanced: How do solvent systems influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity of the tetrahydrofuranmethyl amine, favoring SNAr reactions at the 4-position .
- Protic solvents (e.g., ethanol): Stabilize charged intermediates but may deactivate catalysts in Pd-mediated couplings .
- Solvent-free conditions : Test under ball-milling to reduce side reactions and improve yields, as shown for analogous heterocycles .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard mitigation : Use fume hoods and explosion-proof equipment due to potential exothermic decomposition .
- Exposure limits : Adhere to OSHA PEL standards for chlorinated pyrimidines (e.g., 0.1 mg/m³ for airborne particulates) .
- First aid : Immediate flushing with water for eye/skin contact and activated charcoal for ingestion .
Advanced: How can researchers leverage X-ray crystallography to study intermolecular interactions?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures (≤0.8 Å) .
- Hirshfeld surface analysis : Map C–H⋯F and π–π interactions to explain packing motifs and solubility trends .
- Polymorph screening : Test crystallization in mixed solvents (e.g., DCM/hexane) to identify stable forms .
Advanced: What role do substituent electronic effects play in modulating the compound’s reactivity?
Methodological Answer:
- Hammett plots : Correlate σ values of substituents (e.g., Cl, CF₃) with reaction rates in nucleophilic substitutions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
- Kinetic isotope effects : Study deuterated analogs to distinguish between concerted and stepwise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
